Hydantoin, 5-(3,4-dimethoxybenzylidene)-

Catalog No.
S1561411
CAS No.
10040-91-2
M.F
C12H12N2O4
M. Wt
248.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydantoin, 5-(3,4-dimethoxybenzylidene)-

CAS Number

10040-91-2

Product Name

Hydantoin, 5-(3,4-dimethoxybenzylidene)-

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

InChI

InChI=1S/C12H12N2O4/c1-17-9-4-3-7(6-10(9)18-2)5-8-11(15)14-12(16)13-8/h3-6H,1-2H3,(H2,13,14,15,16)/b8-5-

InChI Key

NKQBXYVAZTZVMV-YVMONPNESA-N

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N2)OC

5-(3,4-Dimethoxybenzylidene)hydantoin is a highly functionalized imidazolidine-2,4-dione derivative characterized by its 3,4-dimethoxybenzylidene substitution at the 5-position [1]. In industrial and laboratory procurement, it is primarily sourced as a late-stage synthetic intermediate for the production of 3,4-dimethoxyphenylpyruvic acid, L-DOPA derivatives, and methyldopa analogs [1]. Additionally, it serves as a critical analytical reference standard (often designated as Hydantoin Impurity 7) for quality control in the manufacturing of hydantoin-derived active pharmaceutical ingredients (APIs) . Its dimethoxy substitution provides distinct electronic and steric properties that govern its reactivity during alkaline hydrolysis and catalytic reduction, making it a highly specific precursor that cannot be universally substituted by other arylidenehydantoins [1].

Substituting 5-(3,4-dimethoxybenzylidene)hydantoin with closely related analogs, such as 3-hydroxy-4-methoxybenzylidenehydantoin or 3,4-dihydroxybenzylidenehydantoin, fundamentally alters downstream process parameters and product profiles [1]. In synthetic workflows, the etherified methoxy groups protect the aromatic ring from oxidative degradation under alkaline hydrolysis conditions, a vulnerability inherent to free phenolic analogs like the dihydroxy variant [1]. Furthermore, in regulatory compliance and API quality control, this specific compound is mandated as a discrete analytical marker (Hydantoin Impurity 7); using a structural analog for HPLC retention time matching or response factor calibration will result in out-of-specification (OOS) analytical failures and non-compliance with pharmaceutical monographs .

Microwave-Assisted Alkaline Hydrolysis Yield and Kinetics

Under microwave-assisted alkaline hydrolysis, 5-(3,4-dimethoxybenzylidene)hydantoin demonstrates superior reaction kinetics and yield compared to partially substituted or halogenated analogs [1]. When processed at 300W, it achieves a 75.3% yield of 3,4-dimethoxyphenylpyruvic acid in just 10 minutes [1]. In contrast, the mono-methoxy analog (3-hydroxy-4-methoxybenzylidenehydantoin) requires 15 minutes to reach a lower yield of 72.24%, while the 2,3,4-trifluorobenzylidenehydantoin analog requires a higher energy input (500W) and 20 minutes to achieve only a 69.59% yield [1].

Evidence DimensionHydrolysis yield and reaction time to corresponding phenylpyruvic acid
Target Compound Data75.3% yield in 10 minutes (at 300W)
Comparator Or Baseline3-hydroxy-4-methoxybenzylidenehydantoin (72.24% yield in 15 minutes at 300W) and 2,3,4-trifluorobenzylidenehydantoin (69.59% yield in 20 minutes at 500W)
Quantified DifferenceAchieves a >3% higher absolute yield with a 33% reduction in reaction time compared to the mono-methoxy analog, and requires significantly lower energy input than the trifluoro derivative.
ConditionsMicrowave reactor (2450MHz), 0.2 mol NaOH, 100 mL water, reflux.

This demonstrates superior processability and energy efficiency for large-scale synthesis of phenylpyruvic acid intermediates compared to partially methylated or halogenated analogs.

Downstream Intermediate Purity Post-Crystallization

The dimethoxy substitution profile directly impacts the crystallographic purity of the downstream intermediate [1]. Following standardized alkaline hydrolysis, ether extraction, and a single ethanol recrystallization step, the 3,4-dimethoxybenzylidene precursor yields a product with 99.8% purity [1]. In a direct comparison, the 3,4-dihydroxybenzylidenehydantoin precursor yields a product with a slightly lower purity of 99.6% under identical recrystallization conditions, reflecting the increased tendency of the unprotected catechol moiety to retain trace impurities or oxidation byproducts [1].

Evidence DimensionPurity of the isolated phenylpyruvic acid derivative after single ethanol recrystallization
Target Compound Data99.8% purity (3,4-dimethoxyphenylpyruvic acid)
Comparator Or Baseline3,4-dihydroxybenzylidenehydantoin (99.6% purity for 3,4-dihydroxyphenylpyruvic acid)
Quantified DifferenceProvides a 0.2% higher absolute purity margin after a single purification step.
ConditionsAlkaline hydrolysis followed by ether extraction, solvent evaporation, and single recrystallization from ethanol.

Higher intermediate purity reduces the need for secondary recrystallization steps, lowering solvent waste and improving overall API manufacturing economics.

Regulatory Utility as an Analytical Reference Standard

For pharmaceutical quality control, 5-(3,4-dimethoxybenzylidene)hydantoin is strictly defined as 'Hydantoin Impurity 7' . Quantitative impurity profiling requires the exact structural match to establish accurate HPLC retention times and UV response factors . Generic hydantoin or veratraldehyde cannot serve as surrogate standards for this specific condensation byproduct, as their differing chromophores and partition coefficients would invalidate the analytical calibration curve required for API batch release .

Evidence DimensionSuitability for API impurity tracking
Target Compound DataValidated as Hydantoin Impurity 7 (CAS 10040-91-2) with specific UV/HPLC response factors.
Comparator Or BaselineGeneric hydantoin or veratraldehyde precursors
Quantified DifferenceOnly the exact 5-(3,4-dimethoxybenzylidene)hydantoin structure provides the correct retention time and spectral match for quantifying this specific condensation byproduct.
ConditionsHPLC/UV system suitability and impurity quantification in hydantoin-derived API batches.

Procurement of this exact standard is mandatory for passing regulatory quality control; analogs cannot be used for quantitative impurity calibration.

Precursor for 3,4-Dimethoxyphenylpyruvic Acid Synthesis

Ideal for industrial workflows utilizing microwave-assisted or standard alkaline hydrolysis to produce high-purity (99.8%) phenylpyruvic acid intermediates for downstream API manufacturing [1].

Analytical Standard for API Quality Control

Essential for analytical laboratories requiring the exact reference material (Hydantoin Impurity 7) to perform HPLC impurity profiling and validate the purity of hydantoin-derived pharmaceuticals .

Intermediate in L-DOPA Derivative Production

The optimal starting material for synthetic routes requiring a fully protected catechol moiety during initial condensation and reduction steps, avoiding the oxidative instability of free hydroxyl analogs [1].

XLogP3

1

Wikipedia

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione

Dates

Last modified: 08-15-2023

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